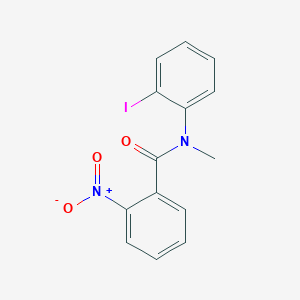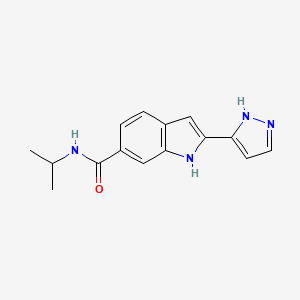![molecular formula C37H56O5 B14206062 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one CAS No. 823808-11-3](/img/structure/B14206062.png)
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is a chemical compound known for its unique structural properties. It features a prop-2-en-1-one backbone with two phenyl groups substituted with 11-hydroxyundecyl chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 11-bromoundecanol to form 4-[(11-hydroxyundecyl)oxy]benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Lacks the long hydroxyalkyl chains, making it less amphiphilic.
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: Contains different substituents on the phenyl rings, leading to different chemical properties.
Uniqueness
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is unique due to its long hydroxyalkyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Eigenschaften
CAS-Nummer |
823808-11-3 |
|---|---|
Molekularformel |
C37H56O5 |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
1,3-bis[4-(11-hydroxyundecoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C37H56O5/c38-29-15-11-7-3-1-5-9-13-17-31-41-35-24-19-33(20-25-35)21-28-37(40)34-22-26-36(27-23-34)42-32-18-14-10-6-2-4-8-12-16-30-39/h19-28,38-39H,1-18,29-32H2 |
InChI-Schlüssel |
AJRRCQDBOJGOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


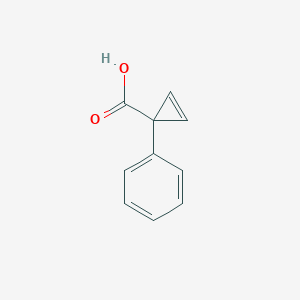
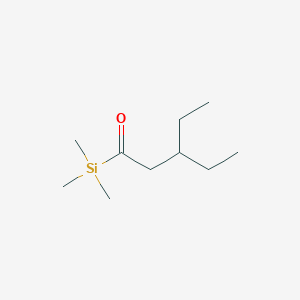
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
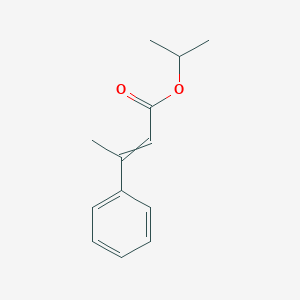
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
